C-2'-decoumaroyl-aloeresin G
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Overview
Description
C-2’-decoumaroyl-aloeresin G is a member of the class of chromones, which are compounds characterized by a chromone backbone. This compound is specifically substituted by a methoxy group at position 7, a methyl group at position 5, a propenyl group at position 2, and a β-D-glucopyranosyl residue at position 8 via a C-glycosidic linkage . It has been isolated from the Aloe vera plant .
Preparation Methods
C-2’-decoumaroyl-aloeresin G can be isolated from Aloe vera . The synthetic routes and reaction conditions for this compound are not extensively documented in the literature. the isolation process typically involves extraction from the plant material followed by purification steps such as chromatography to obtain the pure compound .
Chemical Reactions Analysis
C-2’-decoumaroyl-aloeresin G, like other chromones, can undergo various chemical reactions. These include:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
C-2’-decoumaroyl-aloeresin G has several scientific research applications:
Chemistry: It is studied for its unique chemical properties and potential as a precursor for synthesizing other compounds.
Mechanism of Action
The mechanism of action of C-2’-decoumaroyl-aloeresin G involves its interaction with specific molecular targets. For instance, its inhibitory activity against BACE1 (beta-secretase) involves binding to the enzyme and preventing it from cleaving its substrate, thereby reducing the production of amyloid-beta peptides . This interaction is crucial for its potential therapeutic effects in Alzheimer’s disease.
Comparison with Similar Compounds
C-2’-decoumaroyl-aloeresin G is unique due to its specific substitution pattern on the chromone backbone. Similar compounds include:
Aloeresin D: Another chromone glycoside isolated from Aloe species.
Aloesinol: A chromone derivative with different substitution patterns.
Aloesin: A chromone compound with distinct biological activities. These compounds share a similar chromone backbone but differ in their substitution patterns and biological activities, highlighting the uniqueness of C-2’-decoumaroyl-aloeresin G.
Properties
Molecular Formula |
C20H24O8 |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
7-methoxy-5-methyl-2-[(E)-prop-1-enyl]-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one |
InChI |
InChI=1S/C20H24O8/c1-4-5-10-7-11(22)14-9(2)6-12(26-3)15(19(14)27-10)20-18(25)17(24)16(23)13(8-21)28-20/h4-7,13,16-18,20-21,23-25H,8H2,1-3H3/b5-4+/t13-,16-,17+,18-,20+/m1/s1 |
InChI Key |
MLEBNHHZBNKVMI-VBCQJRRHSA-N |
Isomeric SMILES |
C/C=C/C1=CC(=O)C2=C(O1)C(=C(C=C2C)OC)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
CC=CC1=CC(=O)C2=C(O1)C(=C(C=C2C)OC)C3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
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